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nodulisporic acid C1 -

nodulisporic acid C1

Catalog Number: EVT-1583423
CAS Number:
Molecular Formula: C43H57NO6
Molecular Weight: 683.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
nodulisporic acid C1 is a natural product found in Nodulisporium and Hypoxylon with data available.
Overview

Nodulisporic acid C1 is a member of the nodulisporic acid family, which are complex indole terpenoids derived from the fungus Nodulisporium. These compounds exhibit significant biological activities, including insecticidal properties. Nodulisporic acid C1 is distinguished by its intricate molecular structure and potential applications in various scientific fields.

Source

Nodulisporic acid C1 is primarily sourced from the Nodulisporium species, particularly Nodulisporium sp. This fungus has been identified as a producer of several biologically active metabolites, including various nodulisporic acids. The isolation of nodulisporic acid C1 and its analogs has been documented in studies focusing on the chemical structures and biological activities of indole diterpenoids .

Classification

Nodulisporic acid C1 falls under the classification of indole terpenoids, specifically within the broader category of alkaloids. These compounds are characterized by their indole core structure and are known for their diverse biological activities, including insecticidal and antimicrobial properties.

Synthesis Analysis

Methods

The total synthesis of nodulisporic acid C1 has been achieved through various synthetic strategies. A notable approach involves a unified synthetic strategy that incorporates several key transformations:

  1. Nickel-chromium mediated cyclization: This step facilitates the formation of complex ring structures.
  2. Copper-promoted alkylation: Used for functionalizing aromatic rings.
  3. Palladium-catalyzed cross-coupling: Essential for constructing the indole ring.
  4. Regio- and diastereoselective reactions: These reactions are critical for achieving the desired stereochemistry in the final product .

Technical Details

The synthesis typically begins with simpler precursors that undergo multiple steps involving protection-deprotection strategies, functional group transformations, and coupling reactions to build the complex structure of nodulisporic acid C1. The methodology emphasizes high enantiomeric purity and structural integrity throughout the synthetic process .

Molecular Structure Analysis

Structure

The molecular formula of nodulisporic acid C1 is C43H57NO5C_{43}H_{57}NO_5, with a molecular weight of approximately 667.9 g/mol. The compound features a highly complex structure characterized by multiple rings and functional groups.

Data

  • IUPAC Name: (2E,4E)-5-[(10R,11S,17S,18S,21S,22S,23R,26S)-11,21-dihydroxy-7,7,9,9,17,18,22-heptamethyl-13-(3-methylbut-2-enyl)-8-oxa-15-azaheptacyclo[14.11.0.02,14.04,12.05,10.017,26.018,23]heptacosa-1(16),2,4(12),5,13-pentaen-22-yl]-2-methylpenta-2,4-dienoic acid
  • InChI Key: KYJMIMWHTSJVQB-GQQOVJSASA-N
  • Canonical SMILES: CC(=CCC1=C2C(=CC3=C1C(C4C3=CC(OC4(C)C)(C)C)O)C5=C(N2)C6(C(C5)CCC7C6(CCC(C7(C)C=CC=C(C)C(=O)O)O)C)C)C .
Chemical Reactions Analysis

Reactions

Nodulisporic acid C1 participates in various chemical reactions typical for indole terpenoids. These include:

  • Alkylation reactions: Critical for introducing substituents at specific positions on the indole ring.
  • Cross-coupling reactions: Utilized to form carbon-carbon bonds essential for constructing the complex multi-ring structure.
  • Functional group interconversions: Such as hydroxylation and esterification to modify reactivity and solubility .

Technical Details

The synthetic routes often involve careful control of reaction conditions to prevent decomposition or unwanted side reactions due to the sensitivity of functional groups present in nodulisporic acid C1.

Mechanism of Action

Process

The mechanism of action for nodulisporic acid C1 primarily relates to its biological activities against pests such as insects. These compounds typically disrupt cellular processes or interfere with neurotransmitter systems in target organisms.

Data

For example, in bioassays against mosquito larvae and other pests, nodulisporic acids exhibit potent insecticidal activity with lethal doses (LD50) indicating effective toxicity levels . The exact biochemical pathways involved remain an area of ongoing research.

Physical and Chemical Properties Analysis

Physical Properties

Nodulisporic acid C1 is characterized by its solid state at room temperature with specific melting points that vary based on purity and crystallization conditions.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as methanol and ethanol but less so in water.
  • Stability: Sensitive to light and heat; requires careful storage conditions to maintain integrity .
Applications

Scientific Uses

Nodulisporic acid C1 has potential applications in various scientific fields:

  • Agricultural Chemistry: As a natural insecticide due to its potent biological activity against pests.
  • Pharmaceutical Research: Investigated for its potential therapeutic properties based on its complex structure and biological effects.
  • Natural Product Chemistry: Serves as a model compound for studying biosynthesis pathways in fungi .
Biosynthetic Pathways and Genetic Regulation of Nodulisporic Acid C1

Genomic Organization of the nod Cluster in Hypoxylon pulicicidum

The biosynthetic machinery for nodulisporic acid C1 is encoded within a specialized genomic region of Hypoxylon pulicicidum (ATCC 74245), a filamentous fungus originally classified as Nodulisporium sp. [2] [6]. Draft genome sequencing revealed a 41.5-Mb assembly (GC content: 45.87%) containing 204 contigs, with the biosynthetic gene cluster deposited under GenBank accession MG182145 [2] [6]. The nod cluster spans approximately 25 kb and features a conserved modular organization characteristic of indole-diterpene pathways:

Table 1: Core Genes in the Nodulisporic Acid Biosynthetic Cluster

GenePredicted FunctionDomain ArchitectureRole in Nod C1 Pathway
nodAGeranylgeranyl diphosphate synthasePrenyltransferase domainSupplies terpenoid precursor
nodCFAD-dependent oxidoreductaseFlavoprotein binding domainCatalyzes indole-terpenoid coupling
nodMMultifunctional monooxygenaseCytochrome P450Mediates scaffold hydroxylations
nodD1PrenyltransferaseABBA prenyltransferase foldAttaches prenyl tail to indole core
nodQα/β-HydrolaseHydrolase catalytic triadModifies D-ring lactone formation

This cluster exhibits distinct evolutionary divergence from paspaline-derived indole-diterpene systems (e.g., paxilline in Penicillium paxilli), particularly through gene duplications of nodM and specialized tailoring enzymes like nodD1 [1]. The nodD1 gene product shares 53.2% sequence identity with JanD from Penicillium janthinellum but displays unique substrate specificity for emindole SB-derived scaffolds [1]. Genomic colocalization of regulatory elements suggests coordinated expression under specific physiological conditions, though precise induction mechanisms remain uncharacterized.

Role of Multifunctional Monooxygenases in Diversifying Nodulisporic Acid Congeners

Nodulisporic acid C1 structural complexity arises from regiospecific oxygenations mediated by cytochrome P450 monooxygenases, primarily NodM. This enzyme exhibits exceptional catalytic versatility, enabling four key modifications:

  • Indole Epoxidation: Stereoselective 2,3-epoxidation of the indole moiety preceding ring rearrangement
  • Terpenoid Hydroxylation: C7 and C24 hydroxylations establishing hydrogen-bonding motifs
  • D-ring Oxidative Cleavage: Carbon-carbon bond scission yielding the characteristic open-chain lactone
  • Late-stage Allylic Oxidation: Introduction of C23 ketone functionality in nodulisporic acid E precursors [1] [10]

Table 2: Monooxygenase-driven Structural Diversification

CongenerNodM ModificationStructural ConsequenceBioactivity Correlation
Nodulisporic acid FIndole epoxidation + C7-OHPartially cyclized coreBiosynthetic intermediate
Nodulisporic acid ED-ring cleavage + C23=OOpen lactone D-ringInsecticidal activity
Nodulisporic acid C1C24 hydroxylationH-bonding capacity at C24Enhanced receptor binding

Biochemical characterization confirms NodM operates via a processive mechanism, with substrate channeling between active sites enabling sequential modifications without intermediate release [7]. This efficiency minimizes cytotoxic intermediates and enables >90% conversion of nodulisporic acid F to E in vivo when paired with NodD1 prenylation [1]. Notably, NodM cannot process paspaline-derived scaffolds, highlighting evolutionary specialization toward emindole SB substrates [1].

Enzymatic Mechanisms for Prenyl Tail Functionalization and D-Ring Modifications

Prenylation represents the decisive branch point in nodulisporic acid C1 biosynthesis. The membrane-associated enzyme NodD1 transfers a dimethylallyl group from DMAPP to C21 of the indole nucleus via electrophilic aromatic substitution, forming nodulisporic acid E from nodulisporic acid F [1] [8]. Key mechanistic features include:

  • Regioselectivity: Exclusive C21 prenylation due to steric constraints in the NodD1 active site
  • Kinetic Competence: Turnover number (kcat) of 12.7 s⁻¹, significantly higher than related PTs (AtmD kcat = 3.2 s⁻¹)
  • Solvent Cage Effects: Hydrophobic residues (Ile¹⁰², Phe²⁰³) create microenvironment favoring carbocation stabilization [3]

Concurrent with prenylation, D-ring modifications proceed through a coordinated three-enzyme cascade:

  • Oxidative Decarboxylation: α-Ketoglutarate-dependent oxygenase removes C27 carboxyl
  • Lactonization: NodQ catalyzes nucleophilic attack by C13 hydroxyl on C17 carbonyl
  • Methyl Shift: S-adenosylmethionine-dependent methyltransferase relocates C18 methyl to C17

The resulting γ-lactone in nodulisporic acid C1 (contrasting with δ-lactones in series A/B) enhances conformational rigidity critical for target engagement [10]. Isotopic labeling studies confirm the C1 propionate side chain originates from valine via β-ketoacid elongation, with final transamination occurring before ring closure [5].

Heterologous Expression Systems for Pathway Elucidation in Penicillium paxilli

Functional validation of the nodulisporic acid pathway relied on engineered Penicillium paxilli strains (ATCC 26601), chosen for its:

  • Well-characterized 35-Mb genome (34.8 Mb assembly, N50 = 189 kb) [4] [9]
  • Native capacity for indole-diterpene production (paxilline)
  • Efficient genetic tools (modular cloning system) [1]

Critical expression studies include:

*Table 3: Key Heterologous Expression Experiments*  | **Engineered Strain** | **Inserted Gene(s)** | **Metabolite Produced** | **Yield (mg/L)** | **Significance** |  |------------------------|----------------------|--------------------------|-------------------|-------------------|  | HPF1 (Δpax)           | *nodD1*             | Nodulisporic acid E     | 58.2 ± 3.1       | Confirmed NodD1 function |  | HPF1                  | *nodD1* + *nodM*    | Nodulisporic acid C1 derivatives | 7.4 ± 0.9       | Demonstrated cross-talk |  | Wildtype PN2013       | *nodD1*             | Prenylated paxillines   | <1.0             | Revealed substrate specificity |  

Strain HPF1 (engineered to produce nodulisporic acid F) achieved near-quantitative conversion to nodulisporic acid E upon nodD1 expression, confirming this prenyltransferase's non-redundant role [1]. However, co-expression of nodM with nodD1 yielded only trace nodulisporic acid C1 derivatives, suggesting insufficient reductant supply or compartmentalization barriers. Crucially, nodD1 expression in wildtype P. paxilli produced aberrant prenylated paxillines (e.g., [M+H]+ 504.3, 570.4 m/z), demonstrating stringent substrate discrimination against paspaline-derived backbones [1]. These studies established that:

  • NodD1 cannot utilize paspaline as substrate
  • P. paxilli lacks chaperones for proper NodM folding
  • Efflux transporters may limit intermediate accumulation [1] [4]Current efforts employ promoter engineering (using paxM promoters) and transporter knockout strains to overcome these limitations for scalable nodulisporic acid C1 production [9].

Properties

Product Name

nodulisporic acid C1

IUPAC Name

(E)-3-[(2S,3S,6S,8S,10S,11R,14S,25R,26S)-6,26-dihydroxy-2,3,10,22,22,24,24-heptamethyl-28-(3-methylbut-2-enyl)-7,23-dioxa-30-azaoctacyclo[14.14.0.02,14.03,11.06,10.017,29.019,27.020,25]triaconta-1(16),17,19(27),20,28-pentaen-8-yl]-2-methylprop-2-enoic acid

Molecular Formula

C43H57NO6

Molecular Weight

683.9 g/mol

InChI

InChI=1S/C43H57NO6/c1-22(2)11-13-26-32-27(30-21-38(4,5)50-39(6,7)33(30)35(32)45)19-28-29-18-24-12-14-31-40(8,42(24,10)36(29)44-34(26)28)15-16-43(48)41(31,9)20-25(49-43)17-23(3)37(46)47/h11,17,19,21,24-25,31,33,35,44-45,48H,12-16,18,20H2,1-10H3,(H,46,47)/b23-17+/t24-,25+,31+,33+,35+,40-,41-,42+,43-/m0/s1

InChI Key

MCGZCRGDIAILMI-RPELRLKOSA-N

Synonyms

nodulisporic acid C1

Canonical SMILES

CC(=CCC1=C2C(=CC3=C1C(C4C3=CC(OC4(C)C)(C)C)O)C5=C(N2)C6(C(C5)CCC7C6(CCC8(C7(CC(O8)C=C(C)C(=O)O)C)O)C)C)C

Isomeric SMILES

CC(=CCC1=C2C(=CC3=C1[C@H]([C@H]4C3=CC(OC4(C)C)(C)C)O)C5=C(N2)[C@]6([C@H](C5)CC[C@@H]7[C@@]6(CC[C@]8([C@]7(C[C@H](O8)/C=C(\C)/C(=O)O)C)O)C)C)C

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